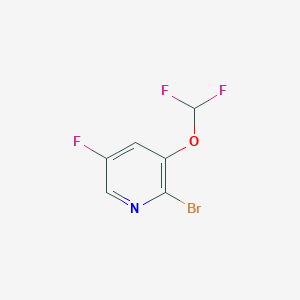
2-Bromo-3-difluoromethoxy-5-fluoropyridine
説明
2-Bromo-3-difluoromethoxy-5-fluoropyridine is a useful research compound. Its molecular formula is C6H3BrF3NO and its molecular weight is 241.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-3-difluoromethoxy-5-fluoropyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms and a bromine atom enhances its lipophilicity and metabolic stability, which are critical for pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_7H_4BrF_3N_2O
- Molecular Weight : Approximately 253.02 g/mol
The compound features a pyridine ring substituted with a bromine atom, a difluoromethoxy group, and a fluorine atom, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. This property allows it to modulate the activity of specific proteins involved in disease pathways.
Potential Targets
- Enzymes : The compound may act as an inhibitor of certain enzymes, influencing metabolic pathways.
- Receptors : It could interact with receptor sites, altering signaling cascades associated with various physiological processes.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from various studies regarding the influence of structural modifications on biological efficacy.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of fluorine atoms | Increased lipophilicity and metabolic stability | |
| Bromine substitution | Enhanced binding affinity to target proteins | |
| Difluoromethoxy group | Improved cell membrane permeability |
Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition properties of this compound revealed that it effectively inhibits certain cytochrome P450 enzymes. This inhibition can lead to significant interactions with other drugs metabolized by these enzymes, suggesting a need for careful consideration in polypharmacy scenarios.
Study 2: Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit promising anticancer properties. In vitro assays showed that these compounds can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Study 3: Neurotransmitter Modulation
Recent studies have indicated that derivatives of this compound may modulate neurotransmitter systems, particularly those involving glutamate receptors. This modulation presents potential therapeutic avenues for treating neurodegenerative diseases and psychiatric disorders.
特性
IUPAC Name |
2-bromo-3-(difluoromethoxy)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(12-6(9)10)1-3(8)2-11-5/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZFVXVEHHFQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















